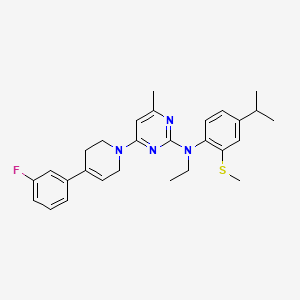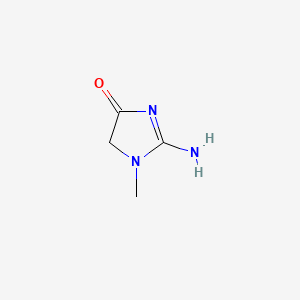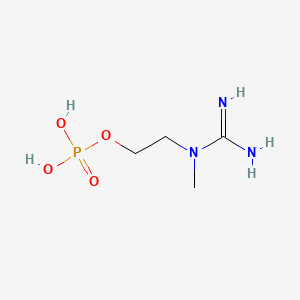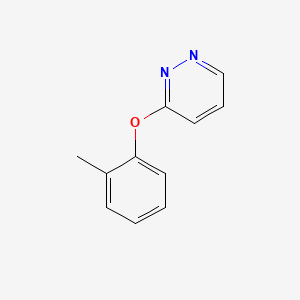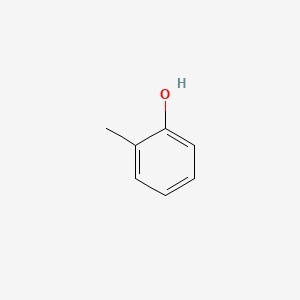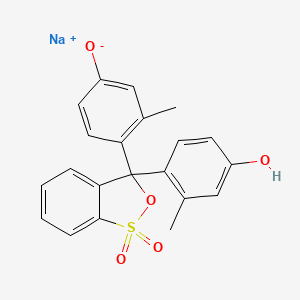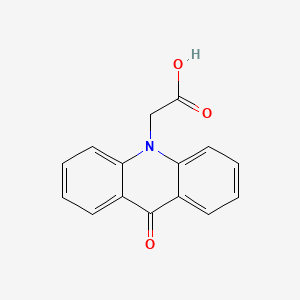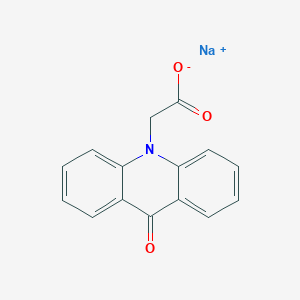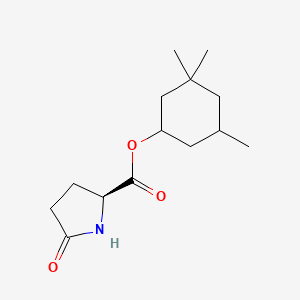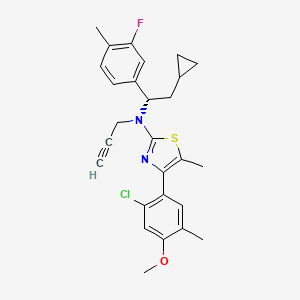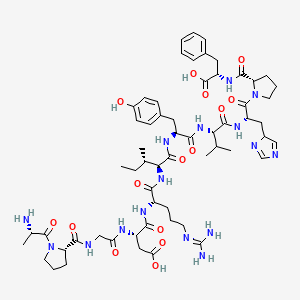
L-半胱酸酸
描述
L-Cysteic acid is the L-enantiomer of cysteic acid . It is an amino acid with a C-terminal sulfonic acid group . It has a role as an Escherichia coli metabolite and a human metabolite . It is a cysteic acid, an amino sulfonic acid, a L-alanine derivative, a L-cysteine derivative, and a non-proteinogenic L-alpha-amino acid .
Synthesis Analysis
L-Cysteic acid and its esters were prepared in good yields from the oxidation of L-cystine by chlorine in water and in alcohols . Another study mentions the synthesis of L-cysteine and L-cysteic acid by paired electrolysis method .Molecular Structure Analysis
The molecular formula of L-Cysteic acid is C3H7NO5S . The IUPAC name is (2 R )-2-amino-3-sulfopropanoic acid .Chemical Reactions Analysis
Cysteine side chains can exist in distinct oxidation states depending on the pH and redox potential of the environment, and cysteine oxidation plays important yet complex regulatory roles . Another study mentions the oxidation of L-cysteine and its metabolites by chlorite and chlorine dioxide .Physical And Chemical Properties Analysis
The molecular weight of L-Cysteic acid is 169.16 g/mol . The IUPAC name is (2 R )-2-amino-3-sulfopropanoic acid . The InChI is InChI=1S/C3H7NO5S/c4-2 (3 (5)6)1-10 (7,8)9/h2H,1,4H2, (H,5,6) (H,7,8,9)/t2-/m0/s1 .科学研究应用
Chemical Research
L-Cysteic acid is used in chemical research due to its unique properties. It is a white to off-white compound with a specific optical rotation of +7° to +9° (20°C, 589 nm) when the concentration is 5% in H2O . This makes it useful in studies involving optical rotation and infrared spectrum .
Peptide Synthesis
In peptide synthesis, L-Cysteic acid serves as an internal standard . Its unique structure and properties make it ideal for this role, contributing to the accuracy and reliability of peptide synthesis processes .
Inhibitor of Aspartate:Alanine Antiporter
L-Cysteic acid is a sulfur-containing aspartate analogue that may be used as a competitive inhibitor of the bacterial aspartate:alanine antiporter (AspT) exchange of aspartate . This makes it valuable in biological research, particularly in studies involving bacterial metabolism .
Monomeric Surfactant Development
L-Cysteic acid is used in the development of monomeric surfactants . Its unique chemical structure allows it to interact with other compounds in ways that make it ideal for this application .
Neuroscience Research
L-Cysteic acid is an analogue of cysteine sulfinic acid, which is an excitatory amino acid in the brain . Therefore, it may be used in studies of excitatory amino acids in the brain, such as those that bind to cysteine sulfinic acid receptors .
Oxidation Studies
L-Cysteic acid is an oxidation product of L-cysteine . This makes it useful in oxidation studies, particularly those involving sulfur-containing compounds .
作用机制
Target of Action
L-Cysteic acid, a beta-sulfoalanine, is an amino acid with a C-terminal sulfonic acid group . It interacts with several targets, including 3-oxoacyl-[acyl-carrier-protein] synthase 3, Tyrosine-protein phosphatase non-receptor type 1, Penicillin acylase, S-ribosylhomocysteine lyase, and others . These targets play crucial roles in various biochemical processes, including protein synthesis, signal transduction, and metabolic regulation .
Mode of Action
L-Cysteic acid is generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . This conversion alters the chemical properties of the amino acid, enabling it to interact with its targets and induce changes in their activity .
Biochemical Pathways
L-Cysteic acid is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . This metabolic pathway plays a significant role in sulfur metabolism, contributing to the biosynthesis of sulfur-containing compounds .
Pharmacokinetics
Its metabolism likely involves the conversion to 3-sulfolactate, and it is probably excreted in the urine .
Result of Action
The action of L-Cysteic acid results in the modulation of various biochemical processes. By interacting with its targets, it can influence protein synthesis, signal transduction, and metabolic regulation . Moreover, its role in sulfur metabolism contributes to the biosynthesis of sulfur-containing compounds, which are essential for various cellular functions .
Action Environment
The action of L-Cysteic acid can be influenced by various environmental factors. For instance, it occurs naturally in the outer part of the sheep’s fleece, where the wool is exposed to light and weather . This suggests that environmental conditions such as light and temperature may affect its stability and efficacy.
安全和危害
L-Cysteic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
L-Cysteine has three main roles in the metabolic rewiring of cancer cells: as a precursor of glutathione under the action of glutamyl-cysteine ligase (GCL), contributing to oxidative stress control; as a substrate for the production of hydrogen sulphide (H 2 S), which stimulates cellular bioenergetics; and as a carbon source for biomass and energy production . This suggests that L-Cysteic acid, being a derivative of L-Cysteine, could have similar roles and potential applications in the future.
属性
IUPAC Name |
(2R)-2-amino-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075424 | |
| Record name | L-Alanine, 3-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteic acid | |
CAS RN |
498-40-8 | |
| Record name | L-Cysteic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-cysteic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Alanine, 3-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W2DJ6N5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)
